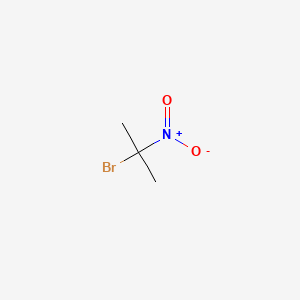

2-Bromo-2-nitropropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17672. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-nitropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrNO2/c1-3(2,4)5(6)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADSZWXMXIWZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)([N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202876 | |

| Record name | 2-Bromo-2-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5447-97-2 | |

| Record name | 2-Bromo-2-nitropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5447-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2-nitropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5447-97-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-2-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-nitropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-2-nitropropane-1,3-diol synthesis and purification methods

An In-depth Technical Guide on the Synthesis and Purification of 2-Bromo-2-nitropropane-1,3-diol (Bronopol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound-1,3-diol, commonly known as Bronopol. Bronopol is a highly effective antimicrobial agent with broad applications in pharmaceuticals, cosmetics, and various industrial processes.[1][2] This document details the core chemical reactions, experimental protocols, and purification techniques, presenting quantitative data in a structured format for ease of comparison and implementation in a laboratory or industrial setting.

Synthesis of this compound-1,3-diol

The synthesis of Bronopol primarily proceeds via two main routes, with the most common method involving the hydroxymethylation of nitromethane (B149229) followed by bromination.[3][4] An alternative, less common method involves the bromination of nitromethane first, followed by hydroxymethylation.[3][4]

Primary Synthesis Route: Hydroxymethylation followed by Bromination

This widely used industrial method involves a two-step process. First, nitromethane undergoes a condensation reaction with formaldehyde (B43269) in the presence of a base to form an intermediate, 2-nitro-1,3-propanediol.[1][2] This intermediate is then brominated to yield the final product, Bronopol.[1][2]

Caption: Primary synthesis pathway of Bronopol.

Experimental Protocol:

A detailed experimental protocol for the synthesis of Bronopol via hydroxymethylation followed by bromination is outlined below.

Materials:

-

Nitromethane (CH₃NO₂)[1]

-

Formaldehyde (CH₂O), typically a 30-37% aqueous solution[5][6]

-

Sodium Hydroxide (B78521) (NaOH) or other suitable base[3][7]

Procedure:

-

Hydroxymethylation (Condensation):

-

In a reaction vessel, charge nitromethane and an aqueous solution of formaldehyde. The molar ratio of nitromethane to formaldehyde is typically 1:2.[5]

-

Cool the mixture to a temperature between -10°C and -5°C.[3]

-

Slowly add a solution of sodium hydroxide while maintaining the temperature in the specified range.[3]

-

After the addition is complete, continue to stir the reaction mixture for a designated period, typically around 10 minutes, to ensure the formation of the 2-nitro-1,3-propanediol intermediate.[3]

-

Some protocols suggest maintaining a pH between 6.0 and 6.5 and a moderate temperature of 30-40°C for this step.[1]

-

-

Bromination:

-

To the solution containing the 2-nitro-1,3-propanediol intermediate, slowly add the brominating agent (e.g., liquid bromine or a solution of bromine chloride in methanol) at a controlled temperature, typically between 5°C and 10°C.[3][8]

-

The reaction is monitored by the color change of the solution, which may transition from milky white to dark brown, and then to colorless or light yellow, indicating the consumption of bromine and the completion of the reaction.[3]

-

After the addition of the brominating agent, the mixture is stirred for an additional 15 minutes.[3]

-

-

Isolation of Crude Product:

Alternative Synthesis Route: Bromination followed by Hydroxymethylation

This method reverses the order of the reaction steps. Nitromethane is first brominated to form bromonitromethane (B42901), which is then reacted with formaldehyde.[4] While this method is also effective, it is less commonly used in industrial production.[3]

Experimental Protocol:

Materials:

-

Nitromethane (CH₃NO₂)

-

Bromine (Br₂)

-

Formaldehyde (CH₂O), typically a 37% aqueous solution[6]

-

Sodium Bicarbonate (NaHCO₃) or other suitable base[6]

Procedure:

-

Bromination of Nitromethane:

-

Synthesize bromonitromethane by reacting nitromethane with bromine. This step needs to be performed under controlled conditions to avoid side reactions.

-

-

Hydroxymethylation of Bromonitromethane:

-

Adjust the pH of an aqueous formaldehyde solution to approximately 6.5 using a sodium bicarbonate solution.[6]

-

In a reaction vessel, vigorously stir the formaldehyde solution while adding the previously synthesized bromonitromethane at a rate that allows for its immediate consumption.[6]

-

Maintain the pH of the reaction mixture between 6.0 and 6.4 by the controlled addition of a base.[6]

-

Once the addition of bromonitromethane is complete, raise the temperature to 45°C and hold for 1 to 1.5 hours with continuous stirring, while maintaining the pH in the desired range.[6]

-

-

Isolation of Crude Product:

Quantitative Data for Synthesis Methods

| Parameter | Hydroxymethylation then Bromination | Bromination then Hydroxymethylation | Reference |

| Yield | 78% | 93% | [6][8] |

| Purity (Crude) | ~80% (before purification) | 99.8% (after crystallization) | [3][6] |

| Reaction Temp. | Condensation: -10°C to 40°C; Bromination: 5°C to 10°C | 45°C | [1][3][6][8] |

| Reaction Time | Hydroxymethylation: ~1.5h; Bromination: ~0.5h | 1-1.5 hours | [6][8] |

| Key Reactants | Nitromethane, Formaldehyde, NaOH, Bromine/HBr | Bromonitromethane, Formaldehyde, NaHCO₃ | [1][3][6] |

Purification of this compound-1,3-diol

Purification of the crude Bronopol is essential to remove unreacted starting materials, byproducts, and other impurities. The primary methods for purification are crystallization, solvent extraction, and column chromatography.[1][3]

Caption: A typical workflow for the purification of Bronopol.

Purification by Crystallization

Crystallization, often recrystallization, is a common and effective method for purifying solid organic compounds like Bronopol.[1][3]

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system. Ether is mentioned as a solvent for recrystallization.[5] The principle of recrystallization is based on the higher solubility of the compound in a hot solvent and lower solubility upon cooling.[3]

-

Dissolution: Dissolve the crude Bronopol product in a minimal amount of the hot solvent to create a saturated solution.

-

Cooling and Crystallization: Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility of Bronopol decreases, leading to the formation of crystals.[6]

-

Isolation: Collect the purified crystals by filtration, for example, using a vacuum filtration setup.[6]

-

Drying: Dry the crystals, often under reduced pressure, to remove any residual solvent.[1]

Purification by Solvent Extraction

Solvent extraction is used to separate Bronopol from water-soluble impurities based on its solubility in organic solvents.[3]

Experimental Protocol:

-

After the synthesis reaction, add an organic solvent immiscible with water, such as ether, to the reaction mixture.[3]

-

Stir the mixture to allow the Bronopol to dissolve in the organic phase.[3]

-

Allow the layers to separate and collect the organic layer containing the dissolved Bronopol.[3]

-

Evaporate the organic solvent to obtain the crude product, which can then be further purified by other methods like crystallization or chromatography.[3]

Purification by Column Chromatography

For achieving very high purity, column chromatography can be employed to separate Bronopol from closely related impurities.[3]

Experimental Protocol:

-

Stationary Phase: Prepare a chromatography column packed with a suitable adsorbent, such as silica (B1680970) gel.[3]

-

Mobile Phase: Choose an appropriate solvent system for the mobile phase. A mixture of methanol (B129727) and dichloromethane (B109758) (e.g., in a 1:20 ratio) has been described.[3]

-

Elution: Dissolve the crude Bronopol in a small amount of the mobile phase and load it onto the column. Elute the column with the mobile phase, collecting fractions.

-

Analysis: Monitor the collected fractions (e.g., using a chromogenic agent like phosphomolybdic acid to determine the endpoint) to identify those containing the pure Bronopol.[3]

-

Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified product.[3]

Quantitative Data for Purification Methods

| Method | Initial Purity | Final Purity | Key Solvents/Materials | Reference |

| Extraction, Column Chromatography, and Recrystallization | 80% | 97.8% | Ether, Methanol, Dichloromethane, Silica Gel | [3] |

| Crystallization | Not specified | 99.8% | Not specified | [6] |

Quality Control and Analysis

After synthesis and purification, the quality of Bronopol is assessed to ensure it meets the required standards. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common analytical techniques used to determine the purity of Bronopol and to quantify any impurities.[3][6][9]

Conclusion

The synthesis and purification of this compound-1,3-diol are well-established processes that can be adapted for both laboratory and industrial-scale production. The most prevalent synthesis route involves the hydroxymethylation of nitromethane followed by bromination, offering a reliable method for producing Bronopol. Subsequent purification through a combination of extraction, column chromatography, and recrystallization can yield a final product with high purity, suitable for its intended applications in various sectors. Careful control of reaction conditions such as temperature and pH is crucial for maximizing yield and minimizing the formation of byproducts.

References

- 1. Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol [vaibhavfinechem.com]

- 2. Bronopol - Wikipedia [en.wikipedia.org]

- 3. How to Improve the Purity of Bronopol - IRO Biocide [irobiocide.com]

- 4. chembk.com [chembk.com]

- 5. The Preparation Method of Bronopol - Nanjing Chemical Material Corp. [njchm.com]

- 6. prepchem.com [prepchem.com]

- 7. US6867336B2 - Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.usf.edu [digitalcommons.usf.edu]

An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-2-nitropropane and its Analogue Bronopol in Aqueous Solutions

Disclaimer: Publicly available experimental data on the physicochemical properties of 2-Bromo-2-nitropropane (CAS 5447-97-2) in aqueous solutions is extremely limited. The vast majority of scientific literature refers to the closely related and commercially significant compound, this compound-1,3-diol (CAS 52-51-7), commonly known as Bronopol. This guide presents the available calculated data for this compound and provides a detailed analysis of Bronopol as a well-documented analogue to offer relevant context and methodologies for researchers.

This compound: An Overview

This compound is a halogenated nitroalkane. Due to the scarcity of experimental data, its properties in aqueous solutions are primarily estimated through computational methods.

Calculated Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of this compound. It is critical to note that these are not experimentally verified values.

| Property | Value | Unit | Source & Method |

| Molecular Formula | C₃H₆BrNO₂ | - | Cheméo[1] |

| Molecular Weight | 167.99 | g/mol | Cheméo[1] |

| Octanol/Water Partition Coeff. (logP) | 1.394 | - | Crippen Calculated[1] |

| Water Solubility (log₁₀WS) | -2.20 | mol/L | Crippen Calculated[1] |

| Normal Boiling Point | 482.81 | K | Joback Calculated[1] |

| Normal Melting Point | 329.40 | K | Joback Calculated[1] |

| Enthalpy of Vaporization | 44.00 | kJ/mol | Joback Calculated[1] |

| McGowan's Characteristic Volume | 88.050 | ml/mol | McGowan Calculated[1] |

Bronopol (this compound-1,3-diol): A Widely Studied Analogue

Bronopol is a synthetic organic compound with broad-spectrum antimicrobial properties used extensively as a preservative in cosmetics, personal care products, and various industrial applications.[2][3][4] Its behavior in aqueous solutions is well-documented.

Physicochemical Properties of Bronopol

Bronopol is a white crystalline solid that is freely soluble in water.[2][5]

| Property | Value | Unit | Conditions & Source |

| Molecular Formula | C₃H₆BrNO₄ | - | Fisher Scientific[6] |

| Molecular Weight | 199.99 | g/mol | Fisher Scientific[6] |

| Water Solubility | 25 | g/100 mL | 22 °C[2] |

| 248 | g/L | 10 °C (ECHA)[7] | |

| Octanol/Water Partition Coeff. (logP) | 0.18 | - | CIR Report[5] |

| 0.15 | - | pH 4.9, 23 °C (ECHA)[7] | |

| Melting Point | 129 - 133 | °C | Ataman Kimya[2] |

| pH | 5.8 | - | 10 g/L aqueous solution, 23 °C[7] |

| Decomposition Temperature | 170 | °C | ECHA[7] |

Stability and Degradation in Aqueous Solutions

The stability of Bronopol in aqueous solutions is highly dependent on pH. It is most stable under acidic conditions and degrades as the pH becomes alkaline.[2] Under alkaline conditions, Bronopol undergoes a retro-aldol reaction, liberating formaldehyde (B43269) and forming other degradation products.[2][3] This decomposition is also accelerated by higher temperatures.[4][5]

The primary degradation pathway involves the release of formaldehyde and the formation of 2-bromo-2-nitroethanol.[2][3] This intermediate can further decompose to bromonitromethane.[2][3] Other reported decomposition products include bromide ions, nitrite (B80452) ions, and 2-hydroxymethyl-2-nitropropane-1,3-diol.[2]

Experimental Protocols

While no specific protocols for this compound were found, methods for the analysis of Bronopol can be adapted. High-Performance Liquid Chromatography (HPLC) is a common technique for quantifying Bronopol and its degradation products.

Protocol: Determination of Bronopol by HPLC

This protocol is based on methodologies developed for the quantitative and reproducible determination of Bronopol in aqueous media.[3][8]

Objective: To quantify the concentration of Bronopol in a sample and monitor its degradation over time.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system

-

UV Spectrophotometric Detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

Reagents:

-

HPLC grade Methanol (B129727)

-

HPLC grade Acetonitrile (B52724)

-

HPLC grade Water

-

Orthophosphoric acid[3]

-

Bronopol analytical standard

Methodology:

-

Sample Preparation: Due to observed degradation in aqueous medium, samples should be prepared in HPLC grade methanol (water content <0.05%) to ensure stability for at least one month at ambient temperature.[3]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of 0.1% phosphoric acid in water, methanol, and 0.1% phosphoric acid in acetonitrile (e.g., 80:10:10 v/v/v).[8] The mobile phase should be filtered and degassed before use.

-

Chromatographic Conditions:

-

Calibration: Prepare a series of standard solutions of Bronopol in methanol at known concentrations. Inject each standard to generate a calibration curve by plotting peak area against concentration.

-

Analysis: Inject the prepared sample into the HPLC system. Identify the Bronopol peak by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve.

References

- 1. This compound (CAS 5447-97-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound-1,3-DIOL - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound-1,3-diol (Bronopol)| CAS 52-51-7 | Connect Chemicals: Connect Chemicals Cosmetics [connectchemicals.com]

- 5. cir-safety.org [cir-safety.org]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. carlroth.com [carlroth.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Thermal Decomposition Products of Solid Bronopol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol) is a widely utilized antimicrobial agent in pharmaceuticals, cosmetics, and various industrial applications. Understanding its thermal stability and decomposition pathways is critical for ensuring product quality, safety, and regulatory compliance. This technical guide provides a comprehensive overview of the thermal decomposition of solid bronopol, detailing the primary decomposition products, the conditions under which they form, and the analytical methodologies used for their characterization. As a solid, bronopol undergoes an exothermic decomposition at temperatures exceeding 140°C, leading to the release of toxic and corrosive fumes, including hydrogen bromide and nitrogen oxides. While decomposition in aqueous solutions is well-documented to yield formaldehyde (B43269) and bromonitroethanol, this guide focuses on the less characterized thermal degradation of the solid material.

Thermal Decomposition Profile of Solid Bronopol

Solid bronopol is a white crystalline substance with a melting point of approximately 130°C.[1] A polymorphic lattice rearrangement occurs between 100°C and 105°C, which can sometimes be misinterpreted as the melting point.[1] The thermal decomposition of solid bronopol is an exothermic process that commences at temperatures above 140°C.[1] This decomposition is distinct from the hydrolysis that occurs in aqueous solutions, which is significantly influenced by pH and temperature and results in a different profile of degradation products.[1]

Primary Gaseous Decomposition Products

The primary gaseous products resulting from the thermal decomposition of solid bronopol are:

-

Hydrogen Bromide (HBr): A corrosive and toxic gas.[1]

-

Nitrogen Oxides (NOx): A group of toxic gases, including nitric oxide (NO) and nitrogen dioxide (NO2).[1]

While the decomposition in aqueous media is known to produce formaldehyde, this is not a primary product of the direct thermal decomposition of the solid material in the absence of water.[1]

Quantitative Analysis of Decomposition

Currently, there is a notable gap in the scientific literature regarding specific quantitative data on the yields of hydrogen bromide and nitrogen oxides from the thermal decomposition of solid bronopol. Most quantitative studies have focused on the degradation of bronopol in aqueous solutions. To address this, this guide outlines the key experimental protocols that are essential for such a quantitative analysis.

Table 1: Anticipated Quantitative Data from Thermal Decomposition Analysis of Solid Bronopol

| Thermal Condition | Decomposition Product | Anticipated Yield (w/w %) | Analytical Technique |

| > 140°C (in inert atmosphere) | Hydrogen Bromide (HBr) | Data not available | TGA-MS, Py-GC-MS |

| > 140°C (in inert atmosphere) | Nitrogen Oxides (NOx) | Data not available | TGA-MS, Py-GC-MS |

| > 140°C (in air) | Hydrogen Bromide (HBr) | Data not available | TGA-FTIR |

| > 140°C (in air) | Nitrogen Oxides (NOx) | Data not available | TGA-FTIR |

Key Experimental Protocols

To obtain the quantitative data summarized in Table 1, a combination of advanced analytical techniques is required. The following sections detail the methodologies for the key experiments.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This technique is crucial for determining the mass loss of a sample as a function of temperature while identifying the evolved gaseous products.

-

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer.

-

Sample Preparation: A small, accurately weighed sample of solid bronopol (typically 1-10 mg) is placed in an inert sample pan (e.g., alumina).

-

TGA Method:

-

Purge Gas: High-purity inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

Temperature Program: The sample is heated from ambient temperature to a temperature above the decomposition point (e.g., 200°C) at a controlled heating rate (e.g., 10°C/min).

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature.

-

-

MS Method:

-

Interface: A heated transfer line connects the TGA outlet to the MS inlet to prevent condensation of decomposition products.

-

Ionization: Electron ionization (EI) is typically used.

-

Mass Range: A suitable mass range is scanned to detect the expected decomposition products (e.g., m/z for HBr and NOx).

-

Data Analysis: The mass spectra of the evolved gases are analyzed to identify the decomposition products and their relative abundance at different temperatures. Quantitative analysis can be performed by calibrating the MS response with known standards.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds produced during the rapid thermal decomposition of a sample.

-

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A microgram-scale sample of solid bronopol is placed in a pyrolysis tube or on a filament.

-

Pyrolysis Method:

-

Pyrolysis Temperature: The sample is rapidly heated to a temperature above its decomposition point (e.g., 200-300°C) in an inert atmosphere.

-

Pyrolysis Time: A short pyrolysis time (e.g., 10-20 seconds) is used to ensure rapid decomposition.

-

-

GC-MS Method:

-

Injection: The pyrolysis products are swept into the GC column.

-

Column: A suitable capillary column is used to separate the decomposition products.

-

Temperature Program: A temperature program is used to elute the separated compounds.

-

MS Detection: The mass spectrometer is used to identify and quantify the eluted compounds based on their mass spectra and retention times.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting and decomposition energetics.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of solid bronopol (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Method:

-

Purge Gas: An inert gas (e.g., nitrogen) is passed through the sample chamber.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10°C/min) over a temperature range that includes the melting and decomposition temperatures (e.g., 25°C to 250°C).

-

Data Analysis: The difference in heat flow between the sample and the reference is plotted against temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The peak area can be used to quantify the enthalpy of the transition.

-

Visualizing Decomposition and Analysis Workflows

Logical Decomposition Pathway of Solid Bronopol

The following diagram illustrates the primary thermal decomposition pathway of solid bronopol.

Experimental Workflow for TGA-MS Analysis

The workflow for analyzing the thermal decomposition products of solid bronopol using TGA-MS is depicted below.

Conclusion

The thermal decomposition of solid bronopol is a critical consideration in its handling, storage, and formulation. At temperatures exceeding 140°C, it undergoes an exothermic decomposition to yield hazardous gaseous products, primarily hydrogen bromide and nitrogen oxides. While qualitative information is available, there is a clear need for further research to provide quantitative data on the yields of these decomposition products. The experimental protocols outlined in this guide, utilizing techniques such as TGA-MS, Py-GC-MS, and DSC, provide a robust framework for researchers and drug development professionals to conduct these necessary investigations. A thorough understanding of the thermal decomposition of solid bronopol is paramount for ensuring the safety and stability of products containing this widely used antimicrobial agent.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-2-nitropropane-1,3-diol (Bronopol) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-bromo-2-nitropropane-1,3-diol, commonly known as Bronopol. The information compiled herein is intended to support research, development, and formulation activities within the pharmaceutical and chemical industries.

Introduction

Bronopol (this compound-1,3-diol) is a widely utilized antimicrobial agent and preservative in a variety of commercial products, including pharmaceuticals and cosmetics.[1] Its efficacy is attributed to its broad-spectrum activity against bacteria, fungi, and yeasts. Understanding the solubility of Bronopol in different organic solvents is critical for its effective formulation, application, and for predicting its behavior in various chemical systems.

Physicochemical Properties

Bronopol is a white to pale yellow crystalline solid.[2] As a pure substance, it has a melting point of approximately 130°C.[1] However, it can undergo a lattice rearrangement at 100 to 105°C, which may be misinterpreted as its melting point.[1] At temperatures exceeding 140°C, Bronopol undergoes exothermic decomposition, releasing hydrogen bromide and nitrogen oxides.[1]

Solubility of Bronopol in Organic Solvents

Bronopol exhibits a high affinity for polar organic solvents and is readily soluble in water.[2][3][4][5] Conversely, its solubility in non-polar solvents is poor.[2][3][4][5] The dissolution process in water is endothermic.[2][3][5]

Quantitative Solubility Data

The following table summarizes the solubility of Bronopol in various organic solvents at ambient temperatures (22–25 °C).

| Solvent | Solubility (% w/v) | Reference |

| Methanol | 89 | [2][3] |

| Ethanol | 56 | [2][3] |

| Isopropanol | 41 | [2][3] |

| Ethylene Glycol | 61 | [2] |

| Methyl Carbitol | 54 | [2] |

| 1,2-Propylene Glycol | 52 | [2] |

| Dipropylene Glycol | 48 | [2] |

| Polyethylene Glycol 300 | 30 | [2] |

| Diethyl Sebacate | 10 | [2] |

| Liquid Paraffin | < 0.5 | [2][3][4] |

| Isopropyl Myristate | < 0.5 | [2] |

| Mineral Oil | < 0.5 | [2] |

| Vegetable Oils | < 0.5 | [2] |

| Chloroform | Slightly Soluble | [6] |

| Acetone | Slightly Soluble | [6] |

| Ethyl Acetate | Soluble | [6] |

Experimental Protocol for Solubility Determination

Principle

An excess amount of the solid solute (Bronopol) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.

Materials and Equipment

-

Bronopol (analytical standard)

-

Organic solvents (HPLC grade or equivalent)

-

Volumetric flasks

-

Mechanical shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

HPLC system with UV detector or a UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of Bronopol and transfer it to a volumetric flask.

-

Add a known volume of the desired organic solvent to the flask.

-

Seal the flask and place it in a mechanical shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to achieve equilibrium.

-

-

Sample Preparation:

-

After the equilibration period, allow the solution to stand undisturbed for a sufficient time to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of Bronopol in the same solvent with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV at a suitable wavelength).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of Bronopol in the diluted sample from the calibration curve.

-

Calculate the solubility of Bronopol in the organic solvent by taking into account the dilution factor.

-

Visualizations

Antimicrobial Mechanism of Action: Thiol Oxidation

The primary antimicrobial mechanism of Bronopol involves the oxidation of thiol groups in microbial cells, particularly those in essential enzymes like cysteine.[4][7] This process disrupts cellular metabolism and leads to cell death. Under aerobic conditions, Bronopol catalytically oxidizes thiols, with atmospheric oxygen acting as the final oxidant. This reaction produces reactive oxygen species, such as superoxide (B77818) and peroxide, which are responsible for the bactericidal activity.[4]

Caption: Antimicrobial mechanism of Bronopol via thiol oxidation.

Experimental Workflow: Preservative Efficacy Testing

In the context of drug development, Bronopol is often used as a preservative in formulations. To ensure its effectiveness, preservative efficacy testing (PET) is performed. This workflow outlines the general steps involved in assessing the antimicrobial effectiveness of a product containing Bronopol.

Caption: Workflow for Preservative Efficacy Testing (PET).

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound-1,3-diol (Bronopol) in various organic solvents. The compiled data and the outlined experimental protocol offer valuable resources for scientists and professionals in drug development and related fields. The visualizations of its antimicrobial mechanism and a typical testing workflow further elucidate its application and function. A thorough understanding of Bronopol's solubility is paramount for optimizing its use as an effective antimicrobial preservative in diverse formulations.

References

- 1. Bronopol - Wikipedia [en.wikipedia.org]

- 2. filab.fr [filab.fr]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 4. Antibacterial action of this compound-1,3-diol (bronopol) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. journals.asm.org [journals.asm.org]

The Genesis of a Potent Antimicrobial: A Technical Chronicle of Bronopol's Journey

An In-depth Guide to the Historical Development and Discovery of Bronopol's Antimicrobial Properties for Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the historical development of bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol), from its initial synthesis to the elucidation of its potent antimicrobial properties. It serves as a comprehensive resource, providing quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and discovery workflow.

A Historical Trajectory: From Obscurity to Widespread Application

Bronopol's story begins in 1897 with its first reported synthesis, though it would remain in relative obscurity for over half a century.[1] It wasn't until the early 1960s that its antimicrobial potential was fully realized and developed by The Boots Company PLC in Nottingham, England.[1][2] Initially, its primary application was as a preservative in pharmaceutical products.

The compound's low mammalian toxicity at in-use concentrations and its remarkable efficacy against a broad spectrum of bacteria, particularly troublesome Gram-negative species like Pseudomonas aeruginosa, fueled its rapid adoption.[2] This led to its widespread use as a preservative in a vast array of consumer products, including shampoos and cosmetics.[1][2] Its utility soon expanded into various industrial sectors, where it was employed to combat microbial growth in paper mills, oil exploration and production facilities, and cooling water disinfection plants.[1][2]

The production of bronopol saw a significant increase from tens of tonnes in the late 1970s to over 5,000 tonnes in more recent times, with production now dominated by manufacturers in China.[1][2] However, its application in personal care products has seen a decline since the late 1980s due to concerns over the potential formation of nitrosamines under certain conditions (alkaline pH and/or elevated temperatures) where bronopol decomposes to liberate nitrite (B80452) and formaldehyde.[1][2]

Unraveling the Antimicrobial Power: Mechanism of Action

The discovery of bronopol's antimicrobial properties stemmed from its unique chemical structure and its ability to disrupt essential cellular processes in microorganisms. Its primary mechanism of action involves the oxidation of essential thiol groups within microbial cells, leading to the inhibition of enzymes and subsequent cell death.

Under aerobic conditions, bronopol's antimicrobial activity is significantly enhanced. It acts as a catalyst in the oxidation of thiol-containing substances, such as the amino acid cysteine and the vital intracellular antioxidant glutathione. This process utilizes atmospheric oxygen as the final oxidant and results in the generation of reactive oxygen species (ROS), including superoxide (B77818) and peroxide radicals. These highly reactive molecules are directly responsible for the potent bactericidal activity of bronopol.

The antimicrobial action can be visualized as a two-pronged attack:

-

Direct Thiol Oxidation: Bronopol directly interacts with and oxidizes sulfhydryl (-SH) groups in microbial enzymes and proteins, forming disulfide bonds. This inactivates critical enzymes, disrupting cellular metabolism and function.

-

ROS-Mediated Damage: The catalytic generation of ROS leads to widespread oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.

Quantifying the Efficacy: Antimicrobial Spectrum of Bronopol

The broad-spectrum antimicrobial activity of bronopol has been extensively documented. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of bronopol against a range of common bacteria, yeasts, and molds, providing a quantitative measure of its potency.

Table 1: Minimum Inhibitory Concentrations (MICs) of Bronopol against Bacteria

| Microorganism | Gram Stain | MIC (µg/mL) |

| Pseudomonas aeruginosa | Negative | 12.5 - 50 |

| Escherichia coli | Negative | 12.5 - 50 |

| Klebsiella aerogenes | Negative | 25 |

| Proteus vulgaris | Negative | 12.5 - 50 |

| Salmonella gallinarum | Negative | 12.5 - 50 |

| Burkholderia cepacia | Negative | 25 |

| Staphylococcus aureus | Positive | 12.5 - 50 |

| Bacillus subtilis | Positive | 12.5 |

| Staphylococcus epidermidis | Positive | 50 |

| Streptococcus faecalis | Positive | 50 |

| Legionella pneumophilia | Negative | 125 |

Table 2: Minimum Inhibitory Concentrations (MICs) of Bronopol against Yeasts and Molds

| Microorganism | Type | MIC (µg/mL) |

| Candida albicans | Yeast | 1600 |

| Saccharomyces cerevisiae | Yeast | 3200 |

| Aspergillus niger | Mold | 3200 |

| Penicillium funiculosum | Mold | 400 |

| Penicillium roqueforti | Mold | 400 |

| Trichophyton mentagrophytes | Mold | 200 |

| Trichoderma viride | Mold | 6400 |

| Pityrosporum ovale | Yeast | 125 |

Experimental Corner: Determining Antimicrobial Efficacy

The discovery and validation of bronopol's antimicrobial properties relied on established microbiological techniques. A cornerstone of this evaluation is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following is a detailed protocol for determining the MIC of bronopol using the broth microdilution method, a standard and widely accepted procedure.

Experimental Protocol: Broth Microdilution MIC Assay for Bronopol

1. Materials and Reagents:

-

Bronopol stock solution (prepared in a suitable solvent, e.g., sterile deionized water)

-

Sterile 96-well microtiter plates

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Test microorganism culture in the logarithmic growth phase

-

Sterile multichannel pipettes and tips

-

Spectrophotometer or microplate reader

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator

2. Preparation of Inoculum:

-

Aseptically pick several colonies of the test microorganism from a fresh agar (B569324) plate.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Bronopol Dilutions:

-

Prepare a series of twofold dilutions of the bronopol stock solution in the appropriate sterile broth directly in the 96-well microtiter plate.

-

Typically, a range of concentrations is tested (e.g., from 1024 µg/mL down to 0.5 µg/mL).

-

Fill the first well of a row with the highest concentration of bronopol and serially dilute it across the subsequent wells.

-

Leave a column of wells with broth only (sterility control) and another column with broth and the microbial inoculum but no bronopol (growth control).

4. Inoculation and Incubation:

-

Inoculate each well (except the sterility control wells) with the prepared microbial inoculum. The final volume in each well should be consistent (e.g., 100 µL).

-

Seal the microtiter plate to prevent evaporation and contamination.

-

Incubate the plate under appropriate conditions for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

5. Determination of MIC:

-

After incubation, visually inspect the microtiter plate for microbial growth (turbidity).

-

The MIC is the lowest concentration of bronopol at which there is no visible growth.

-

The results can also be read using a microplate reader by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm). The MIC is the concentration that shows a significant reduction in OD compared to the growth control.

Conclusion

The historical development of bronopol showcases a journey from a niche pharmaceutical preservative to a widely used industrial and commercial antimicrobial agent. The discovery of its potent, broad-spectrum antimicrobial properties, driven by a unique mechanism of action involving thiol oxidation and the generation of reactive oxygen species, has solidified its place in the arsenal (B13267) of microbial control agents. The quantitative data and standardized experimental protocols outlined in this guide provide a solid foundation for researchers and professionals in the ongoing efforts of drug development and microbial control.

References

The Interaction of Bronopol with Thiol Groups in Microbial Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical and biological interactions between Bronopol (2-bromo-2-nitro-1,3-propanediol) and thiol groups within microbial enzymes. Bronopol's efficacy as a broad-spectrum antimicrobial agent is largely attributed to its ability to disrupt essential enzymatic functions through a targeted mechanism involving the oxidation of critical cysteine residues.

Mechanism of Action: Thiol Oxidation and Enzyme Inhibition

Bronopol's antimicrobial activity is not a result of direct action by the molecule itself, but rather its decomposition products in an aqueous environment, particularly under aerobic conditions. The core mechanism involves the oxidation of essential thiol (-SH) groups present in microbial enzymes, such as dehydrogenases, which are crucial for cellular respiration.

The process is initiated by the reaction of Bronopol with thiol-containing compounds like cysteine or glutathione (B108866) within the microbial cell. This interaction leads to the formation of disulfide bonds (R-S-S-R), effectively inactivating the enzyme by altering its three-dimensional structure and, critically, the catalytic capability of its active site. This reaction proceeds via a catalytic, oxygen-dependent process where Bronopol is ultimately consumed. During this interaction, formaldehyde (B43269) is also released, which contributes to the overall antimicrobial effect, although the primary mode of action is considered to be enzyme inhibition through thiol oxidation.

The consequence of this targeted enzyme inhibition is a complete halt in cellular respiration, leading to a rapid cessation of growth and, ultimately, cell death. This makes Bronopol a highly effective bactericide.

Quantitative Data Summary

The inhibitory effect of Bronopol on microbial enzymes, particularly those reliant on thiol groups, has been documented. The following table summarizes available quantitative data on its efficacy.

| Parameter | Organism/Enzyme | Value | Conditions | Reference |

| Minimum Inhibitory Concentration (MIC) | Escherichia coli | 13 µg/mL | Aerobic | [1] |

| Bactericidal Concentration | Escherichia coli | 100 - 500 µg/mL | Aerobic | [1] |

| Inhibition Constant (Ki) | Candidatus Liberibacter asiaticus Inosine 5′-Monophosphate Dehydrogenase | 240 nM | In vitro enzyme assay | [2] |

Note: IC50 values are a common measure of inhibitor potency but are highly dependent on experimental conditions. The Ki value provides a more direct measure of enzyme-inhibitor affinity.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction between Bronopol and thiol-containing enzymes.

Protocol for Determination of Free Thiol Groups (Ellman's Test)

This protocol is a standard method for quantifying free sulfhydryl (-SH) groups in a sample using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), or Ellman's Reagent.[3][4][5]

Materials:

-

DTNB Stock Solution (e.g., 2 mM DTNB in 50 mM sodium acetate (B1210297) buffer).[4]

-

Reaction Buffer (e.g., 0.1 M Sodium Phosphate, pH 8.0).[5]

-

Microbial cell lysate or purified enzyme solution.

-

Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.

-

Cysteine or Glutathione for standard curve.

Procedure:

-

Standard Curve Preparation: Prepare a series of known concentrations of a thiol-containing compound (e.g., L-cysteine) in the reaction buffer.[5]

-

Sample Preparation: Prepare the microbial cell lysate or purified enzyme solution in the reaction buffer. A control sample without Bronopol and test samples incubated with varying concentrations of Bronopol should be prepared.

-

Reaction:

-

In a microplate well or cuvette, combine a defined volume of the sample (or standard) with the reaction buffer.

-

Add a specific volume of the DTNB stock solution to initiate the reaction. A typical final volume might be 250 µL or 1 mL.[5]

-

Mix thoroughly and incubate at room temperature for 15 minutes.[5]

-

-

Measurement: Measure the absorbance of the resulting yellow product (TNB²⁻) at 412 nm.[4]

-

Calculation:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of free thiols in the unknown samples by comparing their absorbance to the standard curve.

-

The concentration of thiols is calculated using the Beer-Lambert law (Absorbance = εcl), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.[5]

-

Protocol for Enzyme Activity Assay (Example: Dehydrogenase)

This protocol outlines a general method for measuring the activity of dehydrogenase enzymes, which are common targets for Bronopol.

Materials:

-

Buffer solution appropriate for the specific dehydrogenase (e.g., Tris-HCl or Phosphate buffer).

-

Substrate for the enzyme (e.g., succinate (B1194679) for succinate dehydrogenase).

-

Electron acceptor dye (e.g., 2,3,5-triphenyltetrazolium chloride (TTC) or DCPIP).

-

Microbial cell lysate or purified enzyme.

-

Bronopol solution of varying concentrations.

-

Spectrophotometer.

Procedure:

-

Enzyme Preparation: Prepare the enzyme solution in the appropriate buffer.

-

Inhibition Step: Pre-incubate the enzyme solution with various concentrations of Bronopol for a defined period to allow for interaction. A control with no Bronopol should be included.

-

Reaction Initiation:

-

In a cuvette, add the buffer, the substrate, and the electron acceptor dye.

-

Initiate the reaction by adding the Bronopol-treated (or control) enzyme solution.

-

-

Measurement: Monitor the change in absorbance over time at a wavelength specific to the electron acceptor dye (e.g., the reduction of TTC to formazan (B1609692) can be measured). The rate of change in absorbance is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) for the control and for each Bronopol concentration.

-

Plot the percentage of enzyme inhibition (relative to the control) against the logarithm of the Bronopol concentration.

-

From this dose-response curve, the IC50 value (the concentration of Bronopol that causes 50% inhibition of enzyme activity) can be determined.[6][7]

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key chemical and experimental processes involved in Bronopol's interaction with microbial thiols.

Caption: Chemical pathway of Bronopol-mediated thiol oxidation.

Caption: Workflow for assessing Bronopol's effect on enzymes.

Caption: Logical cascade from thiol oxidation to cell death.

References

- 1. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 4. interchim.fr [interchim.fr]

- 5. broadpharm.com [broadpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

Spectroscopic Analysis of 2-Bromo-2-nitropropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Bromo-2-nitropropane, a compound of interest in various chemical and pharmaceutical research domains. This document details the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, outlines detailed experimental protocols for obtaining this data, and presents a logical workflow for spectroscopic analysis.

Introduction to this compound

This compound (CAS No. 5447-97-2) is a halogenated nitroalkane with the molecular formula C₃H₆BrNO₂.[1][2] A thorough understanding of its structural and electronic properties through spectroscopic methods is crucial for its application and for quality control in synthesis and formulation. This guide focuses on the three primary spectroscopic techniques used for the characterization of such organic molecules.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Table 1: NMR Spectroscopic Data for this compound

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | CDCl₃ | CDCl₃ |

| Chemical Shift (δ) | Singlet, ~2.0 ppm | C-Br: ~60-70 ppmC-NO₂: ~90-100 ppmCH₃: ~25-35 ppm |

| Multiplicity | Singlet | - |

| Integration | 6H | - |

| Interpretation | The presence of a single peak in the ¹H NMR spectrum indicates that all six protons are chemically equivalent. This is consistent with the two methyl groups being attached to the same quaternary carbon. | The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the two equivalent methyl carbons, the quaternary carbon bonded to the bromine and nitro groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Table 2: IR Spectroscopic Data for this compound

| Technique | Frequency (cm⁻¹) | Functional Group Assignment |

| Neat (Liquid Film) / ATR | ~2980-2930 | C-H stretch (alkane) |

| ~1550-1530 (strong) | Asymmetric N-O stretch (nitro group) | |

| ~1370-1350 (strong) | Symmetric N-O stretch (nitro group) | |

| ~1465 | C-H bend (methyl) | |

| ~650-550 | C-Br stretch |

The IR spectrum is characterized by strong absorption bands corresponding to the nitro group, which are key identifiers for this compound.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Direct UV-Vis absorption data for this compound is not extensively reported in the readily available literature. Simple haloalkanes and nitroalkanes typically show weak absorptions at the lower end of the UV range. For nitroalkanes, a weak n → π* transition is expected around 270-280 nm.

It is important to note that a related compound, this compound-1,3-diol (Bronopol), is often analyzed using a spectrophotometric method that involves a chemical reaction to produce a colored azo dye, which is then measured at its λmax of 425 nm.[3] This is an indirect method and does not represent the intrinsic UV-Vis absorption spectrum of the parent molecule. For direct analysis, a dilute solution of this compound in a UV-transparent solvent like ethanol (B145695) or hexane (B92381) would be used.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Prepare a solution by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer : Transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation : Place the NMR tube into the spectrometer's probe.

-

Locking and Shimming : Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity.

-

Acquisition of ¹H NMR Spectrum :

-

Set the spectral width to approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8 or 16) to obtain a good signal-to-noise ratio.

-

-

Acquisition of ¹³C NMR Spectrum :

-

Switch the probe to the ¹³C frequency.

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis : Calibrate the chemical shifts using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities.

IR Spectroscopy Protocol (ATR)

-

Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application : Place a small drop of neat this compound liquid directly onto the ATR crystal.

-

Spectrum Acquisition :

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis :

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

-

Cleaning : Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

UV-Vis Spectroscopy Protocol

-

Solvent Selection : Choose a UV-transparent solvent in which this compound is soluble (e.g., ethanol, hexane).

-

Sample Preparation : Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.

-

Instrument Setup :

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range (e.g., 200-400 nm).

-

-

Baseline Correction : Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline.

-

Sample Measurement :

-

Rinse the cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis : Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

Logical Workflow for Spectroscopic Analysis

The combination of these spectroscopic techniques provides a powerful workflow for the structural elucidation and identification of an unknown compound like this compound.

Caption: Workflow for Spectroscopic Identification of an Organic Compound.

This in-depth guide provides the essential spectroscopic information and experimental protocols for the analysis of this compound. By following these guidelines, researchers, scientists, and drug development professionals can confidently characterize this compound and ensure its identity and purity in their work.

References

Unveiling the Antimicrobial Arsenal of Bronopol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bronopol (B193717) (2-bromo-2-nitro-1,3-propanediol) stands as a widely utilized antimicrobial agent with a broad spectrum of activity against a variety of microorganisms. This technical guide delves into the core of its antimicrobial properties, presenting quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action to provide a comprehensive resource for the scientific community.

Antimicrobial Spectrum: A Quantitative Overview

Bronopol exhibits potent inhibitory and biocidal activity against a wide range of bacteria, and to a lesser extent, fungi and yeasts. Its efficacy is particularly pronounced against Gram-negative bacteria, most notably Pseudomonas aeruginosa, a common contaminant in pharmaceutical and cosmetic products.[1] The antimicrobial potency of bronopol is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

The following tables summarize the MIC values of bronopol against a diverse panel of microorganisms, compiled from various studies. This data provides a clear comparison of its relative effectiveness across different microbial species.

Table 1: Minimum Inhibitory Concentrations (MICs) of Bronopol against Bacteria

| Microorganism | Type | MIC (µg/mL) |

| Pseudomonas aeruginosa | Gram-negative | 10 - 50[2] |

| Escherichia coli | Gram-negative | 12.5 - 50[2] |

| Burkholderia cepacia | Gram-negative | 15[1] |

| Klebsiella aerogenes | Gram-negative | 25 |

| Proteus mirabilis | Gram-negative | 25 - 50 |

| Salmonella gallinarum | Gram-negative | 12.5 - 50 |

| Staphylococcus aureus | Gram-positive | 10 - 128[1][2] |

| Staphylococcus epidermidis | Gram-positive | 12.5 - 50 |

| Bacillus subtilis | Gram-positive | 12.5 |

| Streptococcus faecalis | Gram-positive | 50 |

Table 2: Minimum Inhibitory Concentrations (MICs) of Bronopol against Fungi and Yeasts

| Microorganism | Type | MIC (µg/mL) |

| Candida albicans | Yeast | 1600 |

| Saccharomyces cerevisiae | Yeast | 400 |

| Aspergillus niger | Mold | 3200 |

| Penicillium funiculosum | Mold | 1600 |

| Trichophyton mentagrophytes | Mold | 200 |

Mechanism of Action: The Thiol Oxidation Pathway

The primary antimicrobial mechanism of bronopol involves the oxidation of essential thiol groups within microbial cells, leading to enzyme inhibition and disruption of cellular processes.[2] Under aerobic conditions, bronopol catalyzes the oxidation of sulfhydryl-containing cellular components, such as the amino acid cysteine, to their corresponding disulfides. This reaction generates reactive oxygen species (ROS), including superoxide (B77818) and peroxide, which contribute to the bactericidal activity.

Caption: Bronopol's mechanism of action via thiol oxidation.

Experimental Protocols

To ensure the reproducibility and accuracy of antimicrobial susceptibility testing for bronopol, it is crucial to follow standardized experimental protocols. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and for assessing anti-biofilm activity, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and other relevant sources.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of bronopol that inhibits the visible growth of a microorganism in a liquid medium.

1. Materials:

- Bronopol stock solution (prepared in a suitable solvent, e.g., sterile deionized water)

- 96-well microtiter plates

- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

- Bacterial or fungal inoculum

- Sterile saline (0.85%)

- McFarland 0.5 turbidity standard

- Spectrophotometer

- Incubator

2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer. d. Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Plate Preparation and Inoculation: a. Prepare serial twofold dilutions of the bronopol stock solution in the appropriate broth directly in the 96-well microtiter plate. The final volume in each well should be 100 µL. b. Leave a column of wells with broth only as a sterility control and another column with broth and inoculum as a growth control. c. Inoculate each well (except the sterility control) with 100 µL of the prepared inoculum, bringing the final volume to 200 µL.

4. Incubation: a. Cover the microtiter plates and incubate at 35-37°C for 16-20 hours for most bacteria. b. For fungi, incubate at 35°C for 24-48 hours.

5. Interpretation of Results: a. The MIC is the lowest concentration of bronopol at which there is no visible growth (turbidity) in the wells.

6. Quality Control: a. Concurrently test a reference strain with a known MIC range for bronopol (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, or Staphylococcus aureus ATCC 29213). The results should fall within the established quality control range for the assay to be valid.

Protocol 2: Assessment of Anti-Biofilm Activity using the Calgary Biofilm Device

This protocol is designed to determine the efficacy of bronopol in eradicating established biofilms.

1. Materials:

- Calgary Biofilm Device (CBD) - a 96-well plate with a lid containing 96 pegs

- Bronopol stock solution

- Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

- Sterile saline

- 96-well microtiter plates

- Sonicator

- Plate reader

2. Biofilm Formation: a. Prepare an inoculum of the test microorganism as described in Protocol 1. b. Add 150 µL of the inoculum to each well of the CBD base. c. Place the CBD lid onto the base, ensuring the pegs are submerged in the inoculum. d. Incubate the device at 35-37°C for 24 hours on a rocking table or shaker to allow for biofilm formation on the pegs.

3. Bronopol Challenge: a. After incubation, gently rinse the pegs by immersing the lid in a 96-well plate containing sterile saline to remove planktonic (free-floating) bacteria. b. Prepare serial dilutions of bronopol in the appropriate growth medium in a new 96-well plate. c. Transfer the lid with the biofilm-coated pegs to the plate containing the bronopol dilutions. d. Include a growth control (pegs in medium without bronopol) and a sterility control (pegs in sterile medium). e. Incubate the challenge plate at 35-37°C for a specified time (e.g., 24 hours).

4. Assessment of Biofilm Viability: a. After the challenge, rinse the pegs again in sterile saline. b. Place the lid into a new 96-well plate containing a recovery medium (e.g., TSB with a neutralizer if necessary to inactivate residual bronopol). c. Disrupt the biofilms from the pegs into the recovery medium using sonication. d. Transfer the resulting bacterial suspension to a new microtiter plate and measure the optical density (OD) at 600 nm using a plate reader to quantify bacterial growth. e. Alternatively, perform viable cell counts by plating serial dilutions of the suspension onto agar (B569324) plates.

5. Interpretation of Results: a. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of bronopol that results in no viable cells in the recovery medium.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of bronopol.

Caption: General workflow for antimicrobial susceptibility testing.

References

An In-depth Technical Guide to the Chemical Stability of 2-Bromo-2-nitropropane-1,3-diol (Bronopol) Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-2-nitropropane-1,3-diol, commonly known as bronopol (B193717), is a broad-spectrum antimicrobial agent widely utilized as a preservative in cosmetics, personal care products, and various industrial applications. Its efficacy and stability are highly dependent on the formulation's pH. This technical guide provides a comprehensive analysis of bronopol's chemical stability specifically under acidic conditions. It consolidates quantitative data, outlines detailed experimental protocols for stability assessment, and visualizes the key chemical pathways and workflows. The evidence conclusively demonstrates that bronopol exhibits maximum stability in acidic environments, a critical consideration for the formulation of robust and effective products.

Chemical Properties and Stability Profile

Bronopol is a white to pale yellow crystalline solid readily soluble in water and polar organic solvents.[1][2] Its chemical stability is intrinsically linked to the pH of its aqueous solution. While it is known to degrade under alkaline conditions, bronopol is most stable when the pH of the system is acidic.[1][2][3][4][5][6] This stability at low pH is a key advantage for its use in acidic formulations, where many other preservatives may lose efficacy or degrade. The addition of acidulants like citric acid can further slow its decomposition in aqueous solutions.[1][7]

Degradation Pathway in Acidic Media

Even under optimal acidic conditions, bronopol can undergo slow hydrolysis over extended periods. The primary degradation mechanism is initiated by a retroaldol reaction. This process involves the cleavage of a carbon-carbon bond, leading to the liberation of formaldehyde (B43269) and the formation of an intermediate compound, 2-bromo-2-nitroethanol.[1][5]

This intermediate is significantly less stable than bronopol and can further decompose.[1] While the rate of this initial degradation is significantly retarded in acidic media, it remains the principal pathway. Other minor degradation products that have been detected following bronopol breakdown include bromide ions and nitrite (B80452) ions.[2][5]

Quantitative Stability Data

The influence of pH on the stability of bronopol is most clearly demonstrated by its hydrolysis half-life. At acidic pH values, the half-life is exceptionally long, indicating high stability. As the pH approaches neutral and becomes alkaline, the rate of degradation increases dramatically.

| pH | Temperature | Half-Life (t½) | Reference |

| 4 | Ambient | ~18 years | [7] |

| 6 | Ambient | ~1.5 years | [7] |

| 8 | Ambient | ~2 months | [7] |

| Table 1. Effect of pH on the Hydrolytic Half-Life of Bronopol |

These data quantitatively confirm that acidic conditions are optimal for maintaining the chemical integrity of bronopol in aqueous formulations. It is important to note that elevated temperatures can accelerate hydrolysis even under acidic conditions, although the effect is more pronounced at higher pH levels.[1][8][9]

Experimental Protocols for Stability Assessment

Protocol: HPLC-UV Method for Bronopol Quantification

This protocol outlines a standard method for assessing the stability of bronopol in a formulation under acidic conditions.

-

Objective: To quantify the concentration of bronopol over time at a given acidic pH and temperature to determine its degradation rate.

-

Apparatus & Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical C18 column (e.g., 250 x 4.6 mm)

-

Bronopol analytical standard

-

HPLC-grade methanol (B129727) and water

-

Buffer salts (e.g., citric acid, sodium phosphate) to prepare an acidic buffer (e.g., pH 4.0)

-

Temperature-controlled incubator or water bath

-

-

Procedure:

-

Sample Preparation: Prepare a stock solution of bronopol in the desired acidic buffer (e.g., 1000 µg/mL).

-

Stability Study Initiation: Place aliquots of the bronopol solution in sealed vials and store them in a temperature-controlled environment (e.g., 25°C and an accelerated condition of 40°C).

-

Time Point Sampling: At predetermined intervals (e.g., 0, 1, 3, 6, 12 months), remove a vial for analysis.

-

Sample Analysis:

-

Quantification: Create a standard curve using freshly prepared bronopol standards of known concentrations. Calculate the concentration of bronopol in the stability samples by comparing their peak areas to the standard curve.

-

Data Analysis: Plot the concentration of bronopol versus time. Determine the degradation kinetics and calculate the half-life (t½) under the tested conditions.

-

Conclusion for Formulators

The chemical stability of this compound-1,3-diol is unequivocally greatest in aqueous solutions with an acidic pH. The rate of hydrolytic degradation is exceptionally slow under these conditions, with a half-life estimated to be around 18 years at pH 4. This inherent stability makes bronopol an excellent and reliable preservative choice for acidic formulations common in the pharmaceutical, cosmetic, and personal care industries. For optimal product integrity and shelf-life, maintaining a formulation's pH on the acid side of neutral is a critical parameter.

References

- 1. BRONOPOL - Ataman Kimya [atamanchemicals.com]

- 2. Bronopol - Wikipedia [en.wikipedia.org]

- 3. cir-safety.org [cir-safety.org]

- 4. drugbank.s3.amazonaws.com [drugbank.s3.amazonaws.com]

- 5. This compound-1,3-DIOL - Ataman Kimya [atamanchemicals.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. cir-safety.org [cir-safety.org]

- 10. Analysis of bronopol (2-bromo-2-nitropropan-1, 3-diol) residues in rice (Oryza sativa L.) by SPE using Bond Elut Plexa and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of bronopol (2-bromo-2-nitropropan-1, 3-diol) residues in rice (Oryza sativa L.) by SPE using Bond Elut Plexa and liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 2-Bromo-2-nitropropane-1,3-diol (Bronopol) in Cosmetics using HPLC-UV

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 2-Bromo-2-nitropropane-1,3-diol (Bronopol) in various cosmetic formulations. Bronopol (B193717) is a widely used preservative in cosmetics, and its concentration is regulated due to its potential to release formaldehyde. This method provides a reliable protocol for researchers, scientists, and quality control professionals in the cosmetic and pharmaceutical industries to ensure product safety and compliance with regulatory limits.

Introduction